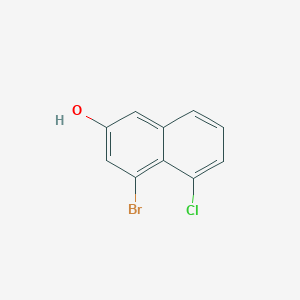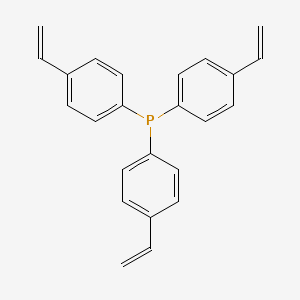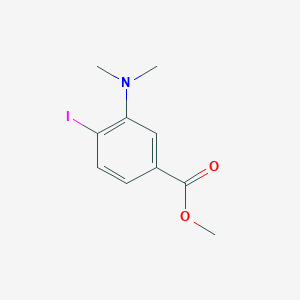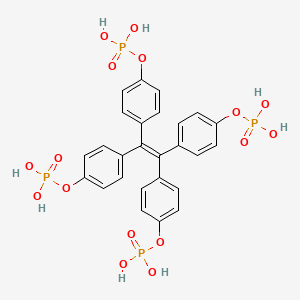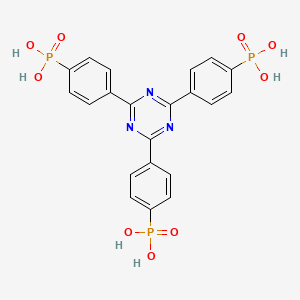
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid): is a complex organic compound featuring a triazine core with three benzene rings, each substituted with a phosphonic acid group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) typically involves the reaction of 1,3,5-triazine derivatives with benzene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves multiple steps, including the preparation of intermediates, purification, and final phosphorylation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine core, potentially forming amine derivatives.
Substitution: The benzene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs). Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and electronic conductivity .
Biology and Medicine: In biological research, the compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its phosphonic acid groups facilitate binding to biological targets, making it a candidate for therapeutic applications .
Industry: Industrially, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is used in the production of flame retardants, corrosion inhibitors, and as a component in advanced coatings and adhesives .
Mechanism of Action
The compound exerts its effects primarily through its phosphonic acid groups, which can form strong hydrogen bonds and coordinate with metal ions. This coordination ability is crucial in applications such as catalysis and material science. The triazine core provides a stable scaffold, while the benzene rings enhance the compound’s electronic properties .
Comparison with Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound features a triazine core with three aniline groups, offering different reactivity and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Similar in structure but with formyl groups instead of phosphonic acid groups, leading to different chemical behavior and uses.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: This compound has carboxylic acid groups, which provide different binding properties and applications.
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is unique due to its combination of a triazine core, benzene rings, and phosphonic acid groups. This structure imparts a balance of stability, reactivity, and binding properties, making it versatile for various scientific and industrial applications .
Properties
IUPAC Name |
[4-[4,6-bis(4-phosphonophenyl)-1,3,5-triazin-2-yl]phenyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O9P3/c25-34(26,27)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)35(28,29)30)24-21(23-19)15-5-11-18(12-6-15)36(31,32)33/h1-12H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQZSALRXQAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O9P3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227407.png)

![1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B8227417.png)

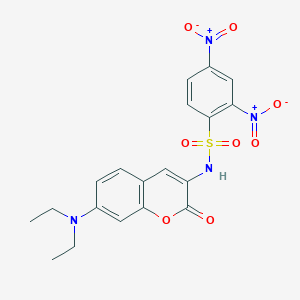
![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)

![tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate](/img/structure/B8227458.png)
